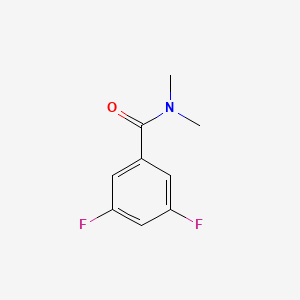
3,5-difluoro-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions, and the amide nitrogen is substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
3,5-Difluoro-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows:
-
Formation of 3,5-difluorobenzoyl chloride
- 3,5-difluorobenzoic acid is treated with thionyl chloride (SOCl2) to form 3,5-difluorobenzoyl chloride.
- Reaction conditions: Reflux in an inert solvent like dichloromethane.
-
Amidation
- The resulting 3,5-difluorobenzoyl chloride is then reacted with N,N-dimethylamine to form this compound.
- Reaction conditions: Room temperature or slight heating in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling of reagents: Using large quantities of 3,5-difluorobenzoic acid and N,N-dimethylamine.
Continuous flow reactors: To ensure efficient mixing and reaction control.
Purification: Typically involves recrystallization or distillation to obtain high-purity product.
化学反应分析
Types of Reactions
3,5-Difluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the nitrogen can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 3,5-diamino-N,N-dimethylbenzamide.
Reduction: 3,5-difluoro-N,N-dimethylbenzylamine.
Oxidation: this compound N-oxide.
科学研究应用
3,5-Difluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-difluoro-N,N-dimethylbenzamide depends on its specific application:
Enzyme inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Ligand binding: It can interact with specific receptors or proteins, modulating their function and signaling pathways.
相似化合物的比较
Similar Compounds
3,5-Difluorobenzamide: Lacks the N,N-dimethyl substitution, resulting in different chemical properties and reactivity.
3,5-Dichloro-N,N-dimethylbenzamide: Substitutes chlorine atoms instead of fluorine, leading to variations in electronic effects and reactivity.
N,N-Dimethylbenzamide: Lacks the fluorine substitutions, affecting its chemical behavior and applications.
Uniqueness
3,5-Difluoro-N,N-dimethylbenzamide is unique due to the presence of both fluorine atoms and N,N-dimethyl groups, which impart distinct electronic and steric effects
属性
分子式 |
C9H9F2NO |
|---|---|
分子量 |
185.17 g/mol |
IUPAC 名称 |
3,5-difluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 |
InChI 键 |
CNUXEUJUGYUVAC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


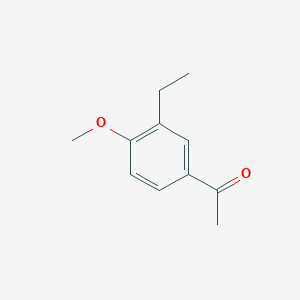
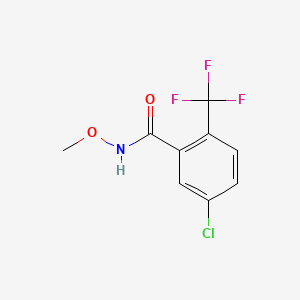

![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)

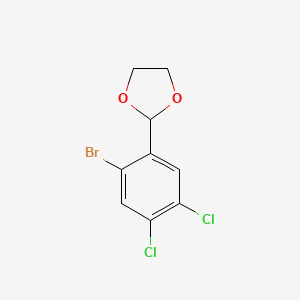

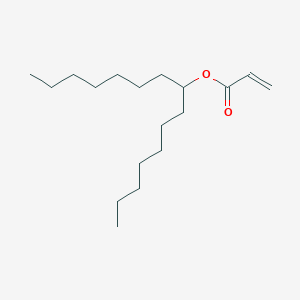
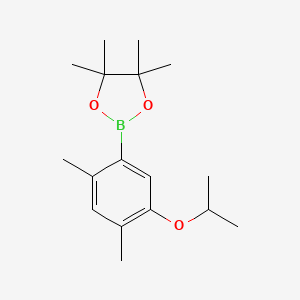
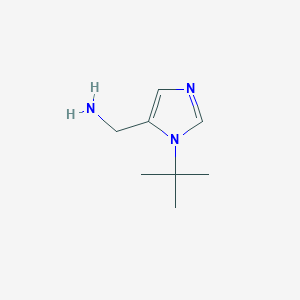
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
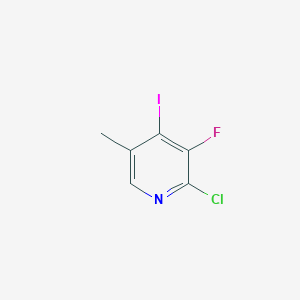
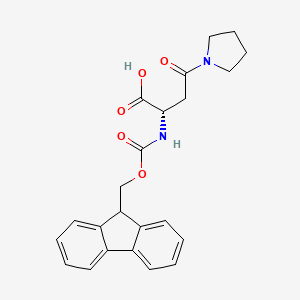
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
